3-sec-Amylphenyl N-Methylcarbamate-d3
Description
Chemical Background and Historical Context of Carbamate Pesticides
Carbamate pesticides emerged as a revolutionary class of agrochemicals following the 1930s synthesis of aliphatic carbamic acid esters. These compounds share structural homology with physostigmine, a naturally occurring carbamate alkaloid from Physostigma venenosum, but were engineered for enhanced insecticidal activity through strategic modifications:
- Core structure : All carbamates contain the R-O-C(=O)-NR1R2 functional group, enabling acetylcholinesterase (AChE) inhibition.
- Evolutionary milestones :
| Development Phase | Key Innovations |
|---|---|
| 1930–1940s | Aliphatic carbamates as fungicides |
| 1950s | Aromatic derivatives (e.g., carbaryl) for insect control |
| 1960–1970s | Systemic carbamates like aldicarb for soil applications |
The parent compound 3-sec-Amylphenyl N-Methylcarbamate (CAS 2282-34-0) belongs to the second-generation carbamates, featuring a branched pentyl substituent that enhances lipid solubility and target-site penetration. Its deuterated analog maintains identical pesticidal activity while serving as an internal standard for residue analysis.
Role of Deuterated Compounds in Modern Analytical Chemistry
Deuterium-labeled analogs address critical challenges in quantitative mass spectrometry:
- Ionization suppression mitigation : Co-eluting matrix components alter ionization efficiency. Deuterated internal standards (d3-IS) experience nearly identical suppression effects as analytes, enabling accurate correction.
- Chromatographic fidelity : Optimal d3-IS exhibit ≤0.1 min retention time shift relative to native compounds, ensuring peak alignment despite high-resolution separations.
- Cross-contamination detection : Natural abundance of 13C isotopes (1.1%) creates M+1 signals. Deuterium’s 0.015% natural abundance allows unambiguous detection of contamination when using d3-IS.
For this compound, the 3 Da mass shift (m/z 224.31 vs. 221.27) provides sufficient resolution even on quadrupole instruments, as demonstrated in multi-residue pesticide screens.
Significance of Isotopic Labeling in Metabolic Studies
Stable isotope labeling transforms metabolic flux analysis by enabling:
- Pathway discrimination : Deuterium incorporation into specific positions traces biotransformation routes. For example, 2H at the methyl group distinguishes oxidative N-demethylation from hydrolytic degradation.
- Quantitative proteomics : Heavy isotope tags permit absolute quantification of AChE adducts formed during carbamate exposure.
- Environmental fate tracking : 2H-labeled carbamates differentiate applied pesticides from background contaminants in soil/water systems.
Recent applications of this compound include:
- Isotope dilution assays for regulatory compliance monitoring in EU food imports.
- Tracer studies quantifying photodegradation kinetics in aqueous systems (t1/2 = 48 h under UV-C).
- Metabolite identification via high-resolution MS/MS fragmentation matching between labeled and native species.
This compound exemplifies how strategic isotopic labeling advances both analytical precision and mechanistic understanding of pesticide behavior in biological/environmental systems.
Properties
Molecular Formula |
C₁₃H₁₆D₃NO₂ |
|---|---|
Molecular Weight |
224.31 |
Synonyms |
3-(1-Methylbutyl)phenol 1-(N-Methylcarbamate)-d3; Methylcarbamic Acid m-(1-Methylbutyl)phenyl Ester-d3; Chevron RE 5353-d3; ENT 27,127-d3; OMS 227-d3; Ortho 5,353-d3; RE 5353-d3; m-(1-Methylbutyl)phenyl Methylcarbamate-d3; m-sec-Amylphenyl N-Methyl C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between 3-sec-Amylphenyl N-Methylcarbamate-d3 and related compounds:
*Estimated based on non-deuterated analog.
Key Observations:
- Deuterium Substitution: Unlike non-deuterated analogs, the d3 isotopologue is tailored for analytical precision, offering distinct MS fragmentation patterns and reduced background noise .
- Substituent Effects: The sec-amyl group confers higher lipophilicity (logP >3) compared to methyl (logP ~2.1 in 3-Tolyl-N-methylcarbamate) or hydroxyl (logP ~1.5 in Methyl (3-hydroxyphenyl)-carbamate), enhancing membrane permeability .
Preparation Methods
Deuterated Carbamate Formation via Isocyanate Route
The primary method for synthesizing carbamate derivatives involves the reaction of a phenolic compound with an isocyanate. For the deuterated variant, deuterated methyl isocyanate (CD₃NCO) is employed to introduce the labeled methyl group ():
Key Steps:
-
Preparation of 3-sec-Amylphenol :
-
Reaction with Deuterated Methyl Isocyanate :
-
Workup and Isolation :
Challenges:
Alternative Route: Deuterated Methylation of Carbamic Acid
An alternative approach involves the reaction of 3-sec-Amylphenyl carbamic acid with deuterated iodomethane (CD₃I) ():
Optimization Parameters:
-
Base Selection : Potassium carbonate or triethylamine enhances nucleophilic substitution efficiency ().
-
Solvent System : Acetonitrile or DMF at 70–80°C for 12 hours ().
Advantages:
-
Avoids the use of toxic isocyanates.
-
Higher functional group tolerance compared to the isocyanate route ().
Characterization and Quality Control
Spectroscopic Analysis
Isotopic Purity Assessment
Deuterium enrichment is quantified using LC-MS/MS or Isotope Ratio Mass Spectrometry (IRMS) , with typical isotopic purity exceeding 98% ().
Industrial and Regulatory Considerations
Scalability Challenges
-
Cost of Deuterated Reagents : CD₃I and CD₃NCO are expensive, limiting large-scale production ().
-
Regulatory Compliance : The compound is classified as a toxic solid under GHS (H300, H311) and requires controlled handling ().
Applications in Research
The deuterated carbamate serves as an internal standard in:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-sec-Amylphenyl N-Methylcarbamate-d3, and how does deuteration influence reaction conditions?
- Methodological Answer : The synthesis of carbamate derivatives typically involves coupling a phenolic substrate with a methylisocyanate precursor. For deuterated analogs like this compound, deuterated methylisocyanate (CD₃NCO) or isotopic exchange post-synthesis can be employed. Reaction conditions must be optimized to minimize deuterium loss, such as using anhydrous solvents and inert atmospheres . Kinetic isotope effects (KIEs) may alter reaction rates, requiring extended reaction times or adjusted temperatures compared to non-deuterated analogs.
Q. What analytical techniques are most effective for characterizing the purity and isotopic enrichment of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming isotopic enrichment (e.g., d3 labeling). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, can validate deuterium incorporation at specific positions. For purity assessment, reversed-phase HPLC with UV detection (e.g., 254 nm) is recommended, using deuterated solvents to avoid signal interference .
Q. How should this compound be stored to ensure stability, and what degradation products are likely under suboptimal conditions?
- Methodological Answer : Store the compound in airtight, amber vials at –20°C under nitrogen to prevent hydrolysis or oxidation. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Common degradation products include 3-sec-amylphenol-d3 and methylamine-d3, identifiable via LC-MS/MS .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound compared to its non-deuterated analog?
- Methodological Answer : Deuteration can enhance metabolic stability by slowing cytochrome P450-mediated oxidation (e.g., C–D bond cleavage). Conduct comparative PK/PD studies in rodent models, measuring plasma half-life (t₁/₂) and area under the curve (AUC). Use tandem mass spectrometry to track deuterium retention in metabolites .
Q. What computational strategies are recommended to model the binding interactions of this compound with acetylcholinesterase (AChE)?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using AChE crystal structures (PDB: 1ACJ). Compare binding energies (ΔG) of deuterated vs. non-deuterated forms. Molecular dynamics (MD) simulations (100 ns) can assess conformational stability, focusing on hydrogen-bonding networks perturbed by deuterium .
Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from differences in metabolic activation (e.g., liver S9 fractions vs. whole-organism metabolism). Conduct interspecies comparisons (e.g., rat vs. human hepatocytes) and use pathway enrichment analysis (KEGG/GO) to identify divergent toxicity mechanisms. Validate findings with orthogonal assays (e.g., Ames test + transcriptomics) .
Q. What experimental designs are optimal for studying the environmental fate of this compound in soil and aquatic systems?
- Methodological Answer : Use ¹⁴C-labeled analogs in microcosm studies to track mineralization (CO₂ evolution) and bound residues. Analyze soil/water matrices via LC-QTOF-MS for non-target screening of transformation products. Assess deuterium retention ratios to distinguish biotic vs. abiotic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
